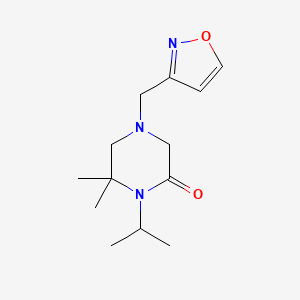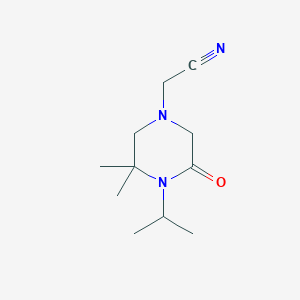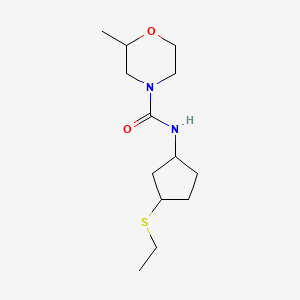![molecular formula C15H21FN2O3 B7586528 N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMME belongs to the class of morpholine derivatives and has been studied for its ability to modulate certain receptors in the brain.
Mecanismo De Acción
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide acts as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward. This compound also inhibits the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in an increase in dopamine levels, which can lead to a feeling of reward and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in animal models, indicating its potential use as a pain reliever. This compound has also been found to reduce anxiety-like behavior in rodents, suggesting its potential use as an anxiolytic. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use as an anti-addictive agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain receptors in the brain. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide could focus on its potential use in the treatment of specific neurological and psychiatric disorders, as well as its potential use as a pain reliever and anti-addictive agent. Further studies could also explore the potential side effects and toxicity of this compound, as well as its mechanism of action at the molecular level. Overall, this compound has shown promise as a potential therapeutic agent, and further research could lead to the development of new treatments for a variety of disorders.
Métodos De Síntesis
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-fluoro-6-methoxyphenylacetic acid with 2-methylmorpholine and subsequent carboxamide formation. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. This compound has been found to modulate the activity of certain receptors in the brain, such as the mu-opioid receptor and the dopamine transporter, which are involved in the regulation of mood and reward.
Propiedades
IUPAC Name |
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-10-9-18(7-8-21-10)15(19)17-11(2)14-12(16)5-4-6-13(14)20-3/h4-6,10-11H,7-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXEINKVZDWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC(C)C2=C(C=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)




![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)


![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)


